RFRP-1 (humano)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

RFRP-1 (humano) es un neuropéptido que pertenece a la familia de las hormonas inhibidoras de la gonadotropina. Se identifica como MPHSFANLPLRF-NH2 y se sabe que inhibe la síntesis y liberación de gonadotropinas de la glándula pituitaria. Este compuesto juega un papel crucial en la regulación del eje hipotalámico-hipofisario-gonadal, que es esencial para las funciones reproductivas .

Aplicaciones Científicas De Investigación

RFRP-1 (humano) tiene varias aplicaciones de investigación científica:

Biología: Se utiliza para estudiar la regulación de las funciones reproductivas y el eje hipotalámico-hipofisario-gonadal.

Medicina: La investigación sobre RFRP-1 (humano) ayuda a comprender su papel en los trastornos reproductivos y las posibles aplicaciones terapéuticas.

Química: Sirve como un péptido modelo para estudiar las técnicas de síntesis y purificación de péptidos.

Industria: RFRP-1 (humano) se utiliza en el desarrollo de herramientas de diagnóstico y ensayos para la salud reproductiva

Mecanismo De Acción

RFRP-1 (humano) ejerce sus efectos al unirse al receptor GPR147, que se expresa en el hipotálamo y la glándula pituitaria. Tras la unión, inhibe la liberación de la hormona liberadora de gonadotropina (GnRH) del hipotálamo y posteriormente reduce la secreción de la hormona luteinizante (LH) y la hormona folículoestimulante (FSH) de la hipófisis. Esta inhibición está mediada por la modulación de los niveles intracelulares de calcio y la inhibición de la producción de monofosfato de adenosina cíclico (cAMP) .

Direcciones Futuras

The identification of RFRP-1 and RFRP-3 and the cognate receptor GPR147 along with the demonstration of gonadotropin inhibition prompts revision of our understanding of the central control mechanism of human reproduction . The roles of RFRPs in various development phases of mammal reproduction including prepuberty, puberty, estrous cycle, pregnancy, milking, menopause, and/or ovarian diseases have been shown .

Análisis Bioquímico

Biochemical Properties

RFRP-1 (human) interacts with various biomolecules, including enzymes and proteins. It targets human gonadotropin-releasing hormone (GnRH) neurons and gonadotropes, effectively inhibiting gonadotropin . It also acts as a potent Neuropeptide FF (NPFF) receptor agonist, with EC50s of 0.0011 nM and 29 nM for NPFF2 and NPFF1, respectively .

Cellular Effects

RFRP-1 (human) has significant effects on various types of cells and cellular processes. It influences cell function by modulating GnRH neuron firing and inhibiting gonadotropin secretion in cultured sheep pituitary cells by inhibiting Ca2+ mobilization . It also has an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

RFRP-1 (human) exerts its effects at the molecular level through several mechanisms. It binds to and activates the NPFF receptors, leading to the inhibition of gonadotropin synthesis and release from the pituitary . This interaction results in changes in gene expression and enzyme activity, contributing to its inhibitory effects on gonadotropin.

Transport and Distribution

RFRP-1 (human) is transported and distributed within cells and tissues. It is known that RFRP-1 (human) targets human GnRH neurons and gonadotropes

Subcellular Localization

It is known that RFRP-1 (human) targets human GnRH neurons and gonadotropes .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

RFRP-1 (humano) se puede sintetizar utilizando la síntesis de péptidos en fase sólida (SPPS). Este método implica la adición secuencial de aminoácidos a una cadena peptídica creciente anclada a una resina sólida. El proceso generalmente incluye los siguientes pasos:

Carga de resina: El primer aminoácido se une a la resina.

Desprotección: Se elimina el grupo protector del aminoácido.

Acoplamiento: El siguiente aminoácido se activa y se acopla a la cadena peptídica creciente.

Repetición: Se repiten los pasos 2 y 3 hasta que se obtiene la secuencia peptídica deseada.

Métodos de producción industrial

La producción industrial de RFRP-1 (humano) sigue principios similares a la síntesis de laboratorio pero a mayor escala. Los sintetizadores de péptidos automatizados se utilizan a menudo para aumentar la eficiencia y el rendimiento. El proceso implica medidas de control de calidad rigurosas para garantizar la pureza y la consistencia del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

RFRP-1 (humano) principalmente experimenta reacciones de formación y escisión de enlaces peptídicos durante su síntesis. No suele participar en reacciones de oxidación, reducción o sustitución en condiciones fisiológicas.

Reactivos y condiciones comunes

Reactivos de acoplamiento: N,N'-Diisopropilcarbodiimida (DIC), O-Benzotriazol-N,N,N',N'-tetrametil-uronium-hexafluoro-fosfato (HBTU)

Reactivos de desprotección: Ácido trifluoroacético (TFA)

Reactivos de escisión: TFA, agua y captadores como triisopropilsilano (TIS)

Productos principales

El producto principal de la síntesis es el propio péptido RFRP-1 (humano). Durante el paso de escisión, se pueden formar productos secundarios como péptidos truncados o péptidos con desprotección incompleta, que se eliminan durante la purificación .

Comparación Con Compuestos Similares

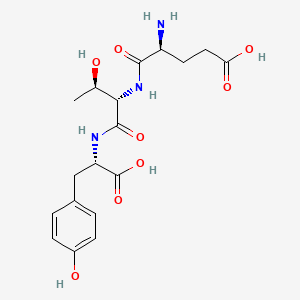

RFRP-1 (humano) es parte de una familia de péptidos que incluye RFRP-3 (humano). Ambos péptidos comparten funciones similares pero difieren en sus secuencias de aminoácidos y afinidades de receptor. RFRP-3 (humano) se identifica como VPNLPQRF-NH2 y tiene una mayor potencia en la inhibición de la secreción de gonadotropinas en comparación con RFRP-1 (humano) .

Lista de compuestos similares

RFRP-3 (humano): VPNLPQRF-NH2

Neuropeptido FF (NPFF): Un péptido relacionado que también actúa sobre los receptores NPFF pero tiene diferentes roles fisiológicos

Propiedades

IUPAC Name |

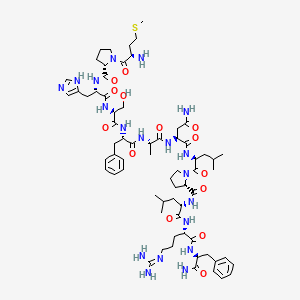

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]butanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C67H101N19O14S/c1-37(2)28-46(59(93)77-44(20-13-24-74-67(71)72)57(91)78-45(55(70)89)30-40-16-9-7-10-17-40)81-64(98)53-22-15-26-86(53)66(100)50(29-38(3)4)83-61(95)49(33-54(69)88)79-56(90)39(5)76-58(92)47(31-41-18-11-8-12-19-41)80-62(96)51(35-87)84-60(94)48(32-42-34-73-36-75-42)82-63(97)52-21-14-25-85(52)65(99)43(68)23-27-101-6/h7-12,16-19,34,36-39,43-53,87H,13-15,20-33,35,68H2,1-6H3,(H2,69,88)(H2,70,89)(H,73,75)(H,76,92)(H,77,93)(H,78,91)(H,79,90)(H,80,96)(H,81,98)(H,82,97)(H,83,95)(H,84,94)(H4,71,72,74)/t39-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STXUPUZSJMRDJT-IWPKOFGPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C2CCCN2C(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)NC(=O)C(CC4=CN=CN4)NC(=O)C5CCCN5C(=O)C(CCSC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCSC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

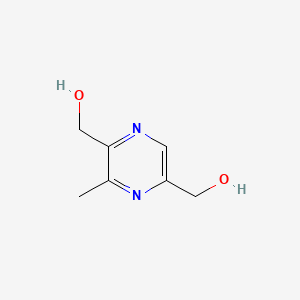

Molecular Formula |

C67H101N19O14S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1428.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3H-Pyrazol-3-one,2-[2,6-dichloro-4-(trifluoromethyl)phenyl]-2,4-dihydro-](/img/structure/B561517.png)

![(R)-Hexahydroimidazo[1,5-c]thiazole](/img/structure/B561520.png)

![methyl 2-[(1R,2R,4aS,8aS)-2-acetyloxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]acetate](/img/structure/B561533.png)